Cas no 941932-59-8 (N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-3,5-dimethylbenzamide)

N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-3,5-dimethylbenzamide structure
941932-59-8 structure
Product Name:N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-3,5-dimethylbenzamide
CAS No:941932-59-8
MF:C19H22N2O3S
MW:358.454583644867
CID:5501376
Update Time:2025-05-19

N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-3,5-dimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide
    • N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-3,5-dimethylbenzamide
    • Inchi: 1S/C19H22N2O3S/c1-13-9-14(2)11-16(10-13)19(22)20-18-12-17(6-5-15(18)3)21-7-4-8-25(21,23)24/h5-6,9-12H,4,7-8H2,1-3H3,(H,20,22)
    • InChI Key: DUBZPRJSRFCDIR-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(N2CCCS2(=O)=O)=CC=C1C)(=O)C1=CC(C)=CC(C)=C1

N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-3,5-dimethylbenzamide Pricemore >>

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Additional information on N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-3,5-dimethylbenzamide

Recent Advances in the Study of N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-3,5-dimethylbenzamide (CAS: 941932-59-8)

N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-3,5-dimethylbenzamide (CAS: 941932-59-8) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazolidine dioxide moiety and dimethylbenzamide structure, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential clinical applications, making it a focal point for researchers aiming to develop novel therapeutics.

One of the key areas of investigation has been the compound's role as a modulator of specific biological pathways. Preliminary studies suggest that N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-3,5-dimethylbenzamide exhibits selective binding affinity towards certain protein targets involved in inflammatory and metabolic disorders. This selectivity is attributed to the compound's ability to interact with key amino acid residues in the active sites of these proteins, thereby modulating their activity. Such findings have spurred further research into its potential as a lead compound for drug development.

In addition to its biological activity, recent pharmacokinetic studies have provided valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have demonstrated that N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-3,5-dimethylbenzamide exhibits favorable bioavailability and metabolic stability, which are critical factors for its development as a therapeutic agent. Moreover, in vitro and in vivo toxicity assessments have indicated a relatively safe profile, further supporting its potential for clinical translation.

Another noteworthy aspect of recent research is the exploration of synthetic routes and structural analogs of N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-3,5-dimethylbenzamide. Researchers have developed efficient synthetic methodologies to produce the compound and its derivatives, enabling structure-activity relationship (SAR) studies. These efforts have led to the identification of analogs with enhanced potency and selectivity, paving the way for the optimization of this chemical scaffold for specific therapeutic indications.

Looking ahead, the continued investigation of N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-3,5-dimethylbenzamide holds great promise for advancing our understanding of its therapeutic potential. Future studies are expected to focus on preclinical validation, including efficacy and safety assessments in disease models, as well as the exploration of combination therapies. The compound's unique chemical and biological properties position it as a valuable candidate for further development in the pharmaceutical industry.

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